molecular formula C10H14N2O B2394362 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole CAS No. 1503714-17-7

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole

Cat. No. B2394362
CAS RN: 1503714-17-7
M. Wt: 178.235
InChI Key: WSQPSQWYENAPEC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole is a chemical compound with the CAS Number: 1503714-17-7 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 5-cyclopropyl-3-(pyrrolidin-2-yl)isoxazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O/c1-2-8(11-5-1)9-6-10(13-12-9)7-3-4-7/h6-8,11H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Safety and Hazards

The compound has been classified with the hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Mechanism of Action

Mode of Action

Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities , suggesting that this compound may interact with its targets in a manner that leads to changes in cellular processes.

Biochemical Pathways

Oxazole derivatives are known to influence various biological pathways , but the specific pathways influenced by this compound require further investigation.

Result of Action

Given the diverse biological activities of oxazole derivatives , this compound may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

5-cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-8(11-5-1)9-6-10(13-12-9)7-3-4-7/h6-8,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPSQWYENAPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NOC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1503714-17-7
Record name 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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